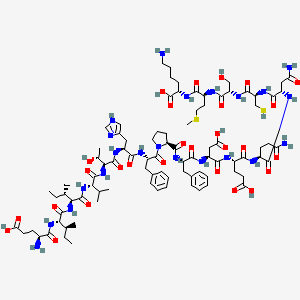

H-Glu-Ile-Ile-Val-Thr-His-Phe-Pro-Phe-Asp-Glu-Gln-Asn-Cys-Ser-Met-Lys-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetylcholine Receptor a1 (129-145) is a peptide fragment derived from the nicotinic acetylcholine receptor. This receptor is crucial for neurotransmission in both the central and peripheral nervous systems. The fragment consists of amino acids 129 to 145 and is conserved across human, bovine, rat, and mouse species . It plays a significant role in activating T helper lymphocytes and inducing the production of autoantibodies, which are essential in the study of autoimmune diseases like myasthenia gravis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Acetylcholine Receptor a1 (129-145) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino acid.

Coupling: Addition of the next amino acid in the sequence.

Cleavage: Removal of the peptide from the resin.

Industrial Production Methods: Industrial production of this peptide involves large-scale SPPS, which is automated to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving high-throughput synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) .

Types of Reactions:

Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution Reagents: Various amino acid derivatives.

Major Products:

Oxidized Peptide: Formation of disulfide bonds.

Reduced Peptide: Free thiol groups.

Substituted Peptides: Variants with different amino acid residues.

Applications De Recherche Scientifique

Acetylcholine Receptor a1 (129-145) has a wide range of applications in scientific research:

Chemistry: Used in the study of peptide synthesis and modification.

Biology: Investigates the role of nicotinic acetylcholine receptors in neurotransmission.

Medicine: Essential in the study of autoimmune diseases like myasthenia gravis, where it helps in understanding the immune response and developing antigen-specific immunotherapies.

Industry: Utilized in the development of diagnostic tools and therapeutic agents

Mécanisme D'action

The peptide fragment activates T helper lymphocytes, leading to the production of autoantibodies. These autoantibodies target the nicotinic acetylcholine receptor, causing electrophysiologic changes characteristic of myasthenia gravis. The molecular targets include the nicotinic acetylcholine receptor itself, and the pathways involved are primarily related to immune response and neurotransmission .

Comparaison Avec Des Composés Similaires

Acetylcholine Receptor a1 (1-20): Another fragment of the same receptor, used in similar studies.

Acetylcholine Receptor a1 (21-40): Differing in sequence but also used in autoimmune disease research.

Uniqueness: Acetylcholine Receptor a1 (129-145) is unique due to its specific sequence, which is highly conserved across multiple species. This conservation makes it particularly valuable in cross-species studies and in understanding the universal mechanisms of autoimmune responses .

Activité Biologique

The compound H-Glu-Ile-Ile-Val-Thr-His-Phe-Pro-Phe-Asp-Glu-Gln-Asn-Cys-Ser-Met-Lys-OH is a bioactive peptide that has garnered attention for its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Structure and Properties

This peptide consists of 16 amino acids, with a molecular formula that supports its classification as a bioactive peptide. The sequence includes various amino acids known for their roles in biological functions, such as glutamic acid (Glu), isoleucine (Ile), valine (Val), and phenylalanine (Phe). Its structure can influence its biological activity significantly.

Biological Activities

- Antioxidant Activity :

- Antimicrobial Properties :

- Antihypertensive Effects :

- Immunomodulatory Effects :

The mechanisms through which this compound exerts its biological effects include:

- Cell Signaling Pathways : Bioactive peptides often interact with cell surface receptors, triggering intracellular signaling cascades that lead to physiological responses.

- Gene Expression Modulation : Some peptides can influence gene expression related to antioxidant defenses, immune responses, and metabolic processes.

- Enzyme Inhibition : The inhibition of specific enzymes, such as ACE or DPP-IV (dipeptidyl peptidase IV), has been observed in similar peptides, contributing to their antihypertensive and antidiabetic effects .

Case Studies

-

Antioxidant Activity Assessment :

- A study evaluated the antioxidant capacity of various peptide sequences derived from food proteins. The findings suggested that peptides with similar structures to this compound exhibited significant free radical scavenging activity, indicating potential for use in nutraceutical formulations.

-

Antimicrobial Testing :

- In vitro studies demonstrated that specific peptide sequences could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results support the exploration of these peptides as natural preservatives or therapeutic agents against infections.

-

Hypertension Management :

- Clinical trials involving peptide supplementation showed a reduction in systolic and diastolic blood pressure among participants with hypertension. The study attributed these effects to the ACE-inhibitory properties of the administered peptides.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H136N22O28S2/c1-9-46(5)71(109-74(123)52(92)26-30-67(117)118)87(136)110-72(47(6)10-2)86(135)108-70(45(3)4)85(134)111-73(48(7)114)88(137)104-58(38-51-41-95-44-96-51)79(128)105-61(37-50-22-15-12-16-23-50)89(138)112-34-19-25-64(112)84(133)103-57(36-49-20-13-11-14-21-49)78(127)102-60(40-69(121)122)81(130)98-54(28-31-68(119)120)75(124)97-53(27-29-65(93)115)76(125)101-59(39-66(94)116)80(129)107-63(43-141)83(132)106-62(42-113)82(131)99-55(32-35-142-8)77(126)100-56(90(139)140)24-17-18-33-91/h11-16,20-23,41,44-48,52-64,70-73,113-114,141H,9-10,17-19,24-40,42-43,91-92H2,1-8H3,(H2,93,115)(H2,94,116)(H,95,96)(H,97,124)(H,98,130)(H,99,131)(H,100,126)(H,101,125)(H,102,127)(H,103,133)(H,104,137)(H,105,128)(H,106,132)(H,107,129)(H,108,135)(H,109,123)(H,110,136)(H,111,134)(H,117,118)(H,119,120)(H,121,122)(H,139,140)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,70-,71-,72-,73-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWBRNDODNBUQE-OYAPUHASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H136N22O28S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2038.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.